molecular formula C12H19NO2 B1461268 3-[(2-Ethoxyethoxy)methyl]-2-methylaniline CAS No. 1157089-61-6

3-[(2-Ethoxyethoxy)methyl]-2-methylaniline

Cat. No. B1461268
CAS RN: 1157089-61-6
M. Wt: 209.28 g/mol
InChI Key: JTVIXLMAYVXQCP-UHFFFAOYSA-N
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Description

“3-[(2-Ethoxyethoxy)methyl]-2-methylaniline” is a chemical compound that has gained considerable attention in scientific research and industry due to its unique properties and potential applications. It has a molecular weight of 195.26 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C11H17NO2/c1-2-13-6-7-14-9-10-4-3-5-11(12)8-10/h3-5,8H,2,6-7,9,12H2,1H3 . This indicates that the compound consists of 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a storage temperature of 4°C . It is a liquid at room temperature . The predicted melting point is 79.60°C, and the predicted boiling point is approximately 304.9°C at 760 mmHg . The predicted density is approximately 1.0 g/cm³ , and the predicted refractive index is n 20D 1.53 .

Scientific Research Applications

3-EEMA has many scientific research applications. It has been used in the synthesis of a variety of compounds, including N-aryl-N-methyl-3-ethoxyethoxy-2-methylanilines, which have been found to have antifungal activity. 3-EEMA has also been used in the synthesis of N-aryl-N-methyl-3-ethoxyethoxy-2-methylanilines, which have been found to have anti-inflammatory activity. Additionally, 3-EEMA has been used in the synthesis of N-aryl-N-methyl-3-ethoxyethoxy-2-methylanilines, which have been found to have anti-cancer activity.

Advantages and Limitations for Lab Experiments

3-EEMA has several advantages for use in lab experiments. It is a relatively inexpensive and readily available reagent, and it can be synthesized in a relatively simple reaction. Additionally, it is a volatile liquid, which makes it easy to handle and store.
However, there are some limitations to using 3-EEMA in lab experiments. It is a relatively toxic compound, and it has a strong odor, which can be unpleasant for lab personnel. Additionally, it is not very soluble in water, which can limit its use in aqueous solutions.

Future Directions

Given the potential applications of 3-EEMA, there are many potential future directions for research. One potential direction is to further explore the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential therapeutic applications of 3-EEMA, such as its potential use in the treatment of cancer or other diseases. Finally, further research could be done to explore the potential industrial applications of 3-EEMA, such as its potential use in the synthesis of other compounds.

Safety and Hazards

The safety information for “3-[(2-Ethoxyethoxy)methyl]-2-methylaniline” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding inhalation, skin contact, and eye contact, and using personal protective equipment as required . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

3-(2-ethoxyethoxymethyl)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-3-14-7-8-15-9-11-5-4-6-12(13)10(11)2/h4-6H,3,7-9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVIXLMAYVXQCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCC1=C(C(=CC=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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